8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine
Overview
Description
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is a heterocyclic compound with the molecular formula C11H15NO. It is characterized by a seven-membered azepine ring fused to a benzene ring, with a methoxy group attached at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a nitro precursor followed by cyclization. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, possibly through optimized reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the azepine ring or reduce any functional groups present.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxy group or the azepine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Reagents like alkyl halides for alkylation or acyl chlorides for acylation under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce fully hydrogenated azepine derivatives .
Scientific Research Applications
8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine is not fully understood, but it is believed to interact with various molecular targets and pathways. The methoxy group and the azepine ring may play crucial roles in its binding to biological targets, potentially affecting enzyme activity or receptor interactions .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-benzo[c]azepine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepine: The presence of a bromine atom instead of a methoxy group can significantly alter its properties.
7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine:
Uniqueness: The presence of the methoxy group at the 8th position in 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine distinguishes it from its analogs, potentially offering unique reactivity and biological activity profiles .
Properties
IUPAC Name |
8-methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-11-5-4-9-3-2-6-12-8-10(9)7-11/h4-5,7,12H,2-3,6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHVMHTUKORNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCNC2)C=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573327 | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
247133-22-8 | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[c]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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